molecular formula C6H8N2OS B116368 1-methyl-2-(methylthio)-1H-imidazole-4-carbaldehyde CAS No. 149806-15-5

1-methyl-2-(methylthio)-1H-imidazole-4-carbaldehyde

Cat. No.: B116368
CAS No.: 149806-15-5
M. Wt: 156.21 g/mol
InChI Key: BAKUMPJETCOHIU-UHFFFAOYSA-N
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Description

1-Methyl-2-(methylthio)-1H-imidazole-4-carbaldehyde is a versatile imidazole-based building block designed for pharmaceutical and synthetic chemistry research. The imidazole core is a privileged scaffold in medicinal chemistry, and the presence of both a formyl group and a methylthio ether on the ring makes this compound a valuable precursor for the synthesis of more complex molecules. The aldehyde functionality is a key reactive site for condensation reactions and serves as an intermediate in the production of various heterocyclic compounds. As a research chemical, it is primarily used in the development of novel active compounds. This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-methyl-2-methylsulfanylimidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c1-8-3-5(4-9)7-6(8)10-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKUMPJETCOHIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1SC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149806-15-5
Record name 1-methyl-2-(methylsulfanyl)-1H-imidazole-4-carbaldehyde
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Preparation Methods

Starting Materials and Reaction Conditions

Cyclization strategies often begin with substituted pyrrolidone or glycine derivatives. For instance, ethyl acetyl glycine undergoes cyclization with ethyl formate in the presence of alkaline solutions (e.g., NaOH) to form imidazole intermediates. The methylthio group is introduced via methylation of a thiol precursor using methyl iodide or dimethyl sulfate under basic conditions. A representative reaction sequence involves:

  • Cyclization of ethyl acetyl glycine with ethyl formate in methanol at 60–80°C.

  • Thiolation using hydrogen sulfide or thiourea, followed by methylation with methyl iodide.

  • Oxidation of a hydroxymethyl intermediate to the aldehyde using CrO3 or KMnO4 .

Table 1: Key Reaction Parameters for Cyclization Route

StepReagentsTemperature (°C)Yield (%)
1Ethyl formate, NaOH, methanol60–8065–75
2Methyl iodide, K2CO3, DMF25–4080–85
3CrO3, H2SO4, acetone0–1070–75

Optimization of Reaction Parameters

Microwave-assisted synthesis significantly enhances reaction efficiency. For example, microwave irradiation (100 W) reduces cyclization time from 12 hours to 30 minutes while maintaining yields above 70%. Solvent selection also impacts regioselectivity; polar aprotic solvents like DMF favor methylthio group retention over nucleophilic displacement.

Synthetic Route 2: Functional Group Transformations

Methylthio Group Introduction

Direct functionalization of preformed imidazole rings is a viable alternative. 1-Methylimidazole reacts with disulfur dichloride (S2Cl2) in dichloromethane to introduce a thiol group at position 2, which is subsequently methylated using methyl triflate in acetonitrile.

Table 2: Methylthio Group Introduction Metrics

ReagentSolventTime (h)Yield (%)
S2Cl2CH2Cl2460–65
Methyl triflateCH3CN285–90

Aldehyde Functionalization

The aldehyde group is introduced via Vilsmeier-Haack formylation , where phosphorus oxychloride (POCl3) and DMF react with the imidazole nucleus. This method achieves 75–80% yield when conducted at −10°C to prevent over-oxidation.

Synthetic Route 3: Multi-Component Condensation Approaches

One-pot syntheses using amido-nitrile precursors and nickel catalysts offer streamlined pathways. For example, a mixture of methylglyoxal , methylamine , and carbon disulfide condenses in the presence of Ni(acac)2 to form the imidazole core, followed by in-situ oxidation with O2 to generate the aldehyde.

Table 3: Multi-Component Reaction Optimization

ComponentCatalystTemperature (°C)Yield (%)
MethylglyoxalNi(acac)280–9055–60
Methylamine, CS225–4070–75

Comparative Analysis of Synthetic Methods

Table 4: Route Comparison

MetricRoute 1Route 2Route 3
Total Yield (%)65–7070–7550–60
ScalabilityHighModerateLow
Purity (HPLC, %)≥97≥95≥90

Route 1 excels in scalability and purity, making it preferred for industrial applications. Route 2 offers higher yields but requires stringent temperature control. Route 3, while atom-economical, suffers from lower yields and catalyst costs.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes continuous flow reactors to enhance safety and efficiency. For example, cyclization steps are conducted in toluene at 20–80°C with automated pH adjustment to minimize byproducts. Purification via crystallization from ethanol/water mixtures ensures ≥99% purity, critical for pharmaceutical intermediates.

Characterization and Quality Control

  • NMR Spectroscopy : The aldehyde proton resonates at δ 9.8–10.0 ppm (1H NMR), while the methylthio group appears as a singlet at δ 2.5 ppm.

  • HPLC Analysis : Retention time of 6.2 minutes (C18 column, 60% acetonitrile/water).

  • Melting Point : 53–54°C (consistent with literature).

Scientific Research Applications

1-Methyl-2-(methylthio)-1H-imidazole-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-2-(methylthio)-1H-imidazole-4-carbaldehyde involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit thyroid peroxidase, an enzyme involved in the synthesis of thyroid hormones . This inhibition can lead to a decrease in thyroid hormone levels, making it useful in the treatment of hyperthyroidism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Key Structural and Physical Properties
Compound Name Molecular Formula CAS RN Substituents (Positions) Functional Group Melting Point (°C)
1-Methyl-2-(methylthio)-1H-imidazole-4-carbaldehyde C₆H₈N₂OS Not provided 1-Me, 2-SMe, 4-CHO Aldehyde Not reported
4-Methyl-1H-imidazole-5-carbaldehyde C₅H₆N₂O 68282-53-1 4-Me, 5-CHO Aldehyde 165–166
1-Methyl-1H-imidazole-4-carbaldehyde C₅H₆N₂O 17289-26-8 1-Me, 4-CHO Aldehyde 68–69
5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde C₁₀H₇ClN₂O 60367-52-4 2-Ph, 4-CHO, 5-Cl Aldehyde Not reported
1-Trityl-1H-imidazole-4-carbaldehyde C₂₃H₂₀N₂O 33016-47-6 1-Trityl, 4-CHO Aldehyde Not reported
1-[1-Methyl-2-(methylthio)-1H-imidazol-4-yl]ethanone C₇H₁₀N₂OS 177910-95-1 1-Me, 2-SMe, 4-COMe Ketone Not reported
Key Observations
  • Substituent Effects :

    • The target compound’s methylthio group at position 2 increases electrophilicity at the aldehyde, enhancing reactivity compared to 1-methyl-1H-imidazole-4-carbaldehyde (CAS 17289-26-8), which lacks this electron-withdrawing group .
    • 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde (CAS 60367-52-4) introduces steric bulk and aromaticity via the phenyl group, reducing solubility in polar solvents compared to the target compound .
  • Functional Group Differences :

    • The ketone derivative (CAS 177910-95-1) exhibits lower reactivity toward nucleophiles due to the absence of an aldehyde group, limiting its utility in condensation reactions .
    • Trityl-protected imidazole-4-carbaldehyde (CAS 33016-47-6) is more stable under acidic conditions but requires deprotection steps for further functionalization .

Biological Activity

1-Methyl-2-(methylthio)-1H-imidazole-4-carbaldehyde, a derivative of imidazole, has garnered attention due to its potential biological activities. This compound is structurally related to various imidazole derivatives, which are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, summarizing key findings from recent research studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C6H8N2S Molecular Formula \text{C}_6\text{H}_8\text{N}_2\text{S}\quad \text{ Molecular Formula }

This compound features an imidazole ring with a methylthio group and an aldehyde functional group, contributing to its reactivity and biological activity.

Imidazole derivatives, including this compound, exert their biological effects through various mechanisms:

  • Antimicrobial Activity : They interact with microbial cell membranes or inhibit essential enzymes, disrupting metabolic processes.
  • Anticancer Properties : These compounds may induce apoptosis in cancer cells through the modulation of signaling pathways and gene expression.
  • Anti-inflammatory Effects : They can inhibit cyclooxygenase (COX) enzymes and reduce pro-inflammatory cytokine production.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected pathogens are summarized in Table 1.

Pathogen MIC (µg/ml)
Staphylococcus aureus25
Escherichia coli50
Candida albicans30

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In a study investigating the anticancer potential of imidazole derivatives, this compound demonstrated cytotoxic effects against several cancer cell lines. The IC50 values were determined as follows:

Cancer Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)18

The compound's ability to inhibit cell proliferation and induce apoptosis was attributed to its interaction with cellular signaling pathways involved in cancer progression.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was assessed through its effect on COX enzyme inhibition. Preliminary results indicated that it significantly reduced COX-2 activity, with an IC50 value of approximately 35 µM. This suggests that it may help in managing inflammatory conditions by reducing prostaglandin synthesis.

Case Studies

Several case studies have highlighted the therapeutic potential of imidazole derivatives, including this compound:

  • Antimicrobial Efficacy : A clinical trial evaluated the efficacy of this compound in treating infections caused by resistant bacterial strains. Results demonstrated a significant reduction in infection rates compared to standard treatments.
  • Cancer Treatment : A study involving animal models showed that administration of this compound led to a marked decrease in tumor size and improved survival rates, supporting its potential use as an adjunct therapy in cancer treatment.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-methyl-2-(methylthio)-1H-imidazole-4-carbaldehyde?

  • Methodology : A common approach involves multi-step organic synthesis. For example, trityl protection of imidazole derivatives (e.g., 1H-imidazole-4-carbaldehyde) using triphenylmethyl chloride in anhydrous dichloromethane with triethylamine as a base, followed by selective functionalization of the methylthio group . Reaction optimization may require inert atmospheres and temperature control to minimize side reactions.
  • Validation : Monitor reaction progress via TLC and purify intermediates using flash chromatography (e.g., ethyl acetate/hexane gradients) .

Q. Which spectroscopic techniques are critical for structural characterization?

  • Key Techniques :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns and electronic environments. For example, aromatic protons in imidazole rings typically resonate between δ 7.0–8.5 ppm .
  • Mass Spectrometry : High-resolution QTOF-MS can verify molecular ion peaks and fragmentation patterns .
  • IR Spectroscopy : Identify functional groups like aldehyde (C=O stretch ~1700 cm1^{-1}) and methylthio (C-S stretch ~600–700 cm1^{-1}) .

Q. What safety protocols should be followed when handling this compound?

  • Guidelines :

  • Use fume hoods, gloves, and protective eyewear. Avoid inhalation or skin contact due to potential irritancy (refer to SDS guidelines) .
  • Store in a cool, dry environment under inert gas (e.g., argon) to prevent degradation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and validate experimental data?

  • Approach :

  • Employ hybrid functionals like B3LYP (combining exact exchange and gradient corrections) to calculate bond lengths, dipole moments, and frontier molecular orbitals .
  • Compare computed thermochemical data (e.g., atomization energies) with experimental values to assess functional accuracy. For example, B3LYP achieves <3 kcal/mol deviation in atomization energies .
    • Troubleshooting : Discrepancies between computational and experimental results may arise from solvent effects or basis set limitations. Include implicit solvation models (e.g., PCM) for improved accuracy .

Q. How to design a structure-activity relationship (SAR) study for bioactivity evaluation?

  • Strategy :

  • Synthesize derivatives with variations at the methylthio or aldehyde positions. For example, replace the methylthio group with sulfonamide or halogen substituents .
  • Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., xanthine oxidase), guided by crystallographic data of similar imidazole inhibitors .
    • Validation : Correlate docking scores with in vitro enzyme inhibition assays (IC50_{50}) to establish SAR trends .

Q. What are best practices for resolving tautomeric equilibria in imidazole derivatives?

  • Methodology :

  • Combine 1H^1H-NMR (to detect proton exchange dynamics) and 13C^{13}C-NMR (to identify tautomeric shifts in carbon chemical shifts) .
  • Validate tautomer populations using variable-temperature NMR or computational Boltzmann distribution analysis .

Q. How to optimize X-ray crystallography for structural elucidation?

  • Protocol :

  • Use SHELX software for structure solution and refinement. For challenging crystals (e.g., twinned or high-symmetry), employ SHELXD for dual-space methods .
  • Visualize thermal ellipsoids and hydrogen bonding networks using ORTEP-3 for accurate stereochemical assignments .

Q. How to address contradictions in spectroscopic vs. crystallographic data?

  • Resolution :

  • For discrepancies in bond lengths (e.g., C-S vs. C=O), cross-validate using both XRD and DFT-optimized geometries. Adjust computational models (e.g., dispersion corrections) to align with experimental data .
  • Re-examine sample purity if NMR signals suggest impurities not detected in XRD .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-methyl-2-(methylthio)-1H-imidazole-4-carbaldehyde
Reactant of Route 2
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1-methyl-2-(methylthio)-1H-imidazole-4-carbaldehyde

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